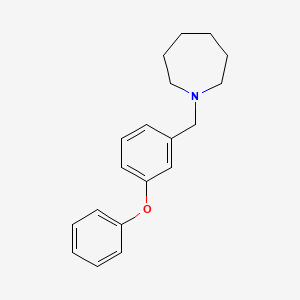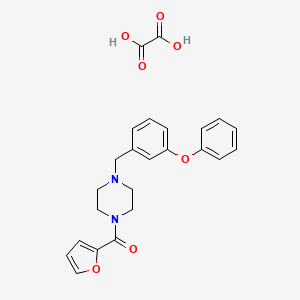
3-methyl-N-(2-methyl-4-nitrophenyl)-2-butenamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-(2-methyl-4-nitrophenyl)-2-butenamide, also known as MMNA, is a chemical compound that has been widely used in scientific research. It is a small molecule that belongs to the class of amides and is commonly used as a pharmacological tool in various biochemical and physiological studies.
作用机制
3-methyl-N-(2-methyl-4-nitrophenyl)-2-butenamide exerts its pharmacological effects by binding to specific receptors and enzymes in the body. It has been shown to bind to the TRPA1 channel and activate it, leading to the release of inflammatory mediators and pain sensation. 3-methyl-N-(2-methyl-4-nitrophenyl)-2-butenamide also inhibits the activity of COX-2, which is responsible for the production of prostaglandins, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
3-methyl-N-(2-methyl-4-nitrophenyl)-2-butenamide has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-oxidant properties. It has been used to study the role of various receptors and enzymes in different physiological and pathological conditions, including pain sensation, inflammation, and arthritis.
实验室实验的优点和局限性
The advantages of using 3-methyl-N-(2-methyl-4-nitrophenyl)-2-butenamide in lab experiments include its high potency and selectivity, which allows for precise modulation of specific receptors and enzymes. It is also relatively easy to synthesize and has a high yield. The limitations of using 3-methyl-N-(2-methyl-4-nitrophenyl)-2-butenamide include its low solubility in water and its potential toxicity, which may limit its use in certain experimental conditions.
未来方向
There are several future directions for the use of 3-methyl-N-(2-methyl-4-nitrophenyl)-2-butenamide in scientific research. One potential direction is to study its effects on other ion channels and enzymes, including TRPV1 and COX-1. Another direction is to investigate its potential use as a therapeutic agent for the treatment of pain and inflammation. Finally, 3-methyl-N-(2-methyl-4-nitrophenyl)-2-butenamide could be used in combination with other pharmacological agents to enhance its effects and reduce potential toxicity.
In conclusion, 3-methyl-N-(2-methyl-4-nitrophenyl)-2-butenamide is a small molecule that has been widely used in scientific research as a pharmacological tool to study the role of various receptors and enzymes in different physiological and pathological conditions. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 3-methyl-N-(2-methyl-4-nitrophenyl)-2-butenamide has the potential to be a valuable tool for the study of pain and inflammation and may have therapeutic applications in the future.
合成方法
The synthesis method of 3-methyl-N-(2-methyl-4-nitrophenyl)-2-butenamide is a multi-step process that involves the reaction of 2-methyl-4-nitrobenzaldehyde with malonic acid in the presence of ammonium acetate to form a β-ketoester intermediate. The intermediate is then reacted with methylamine to form 3-methyl-N-(2-methyl-4-nitrophenyl)-2-butenamide. The overall yield of 3-methyl-N-(2-methyl-4-nitrophenyl)-2-butenamide is around 30%, and the purity can be increased by recrystallization.
科学研究应用
3-methyl-N-(2-methyl-4-nitrophenyl)-2-butenamide has been widely used in scientific research as a pharmacological tool to study the role of various receptors and enzymes in different physiological and pathological conditions. It has been shown to modulate the activity of various ion channels, including TRPA1, TRPV1, and TRPV4, and is also a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). 3-methyl-N-(2-methyl-4-nitrophenyl)-2-butenamide has been used to study the role of TRPA1 in pain sensation and inflammation and has also been shown to have anti-inflammatory effects in animal models of arthritis.
属性
IUPAC Name |
3-methyl-N-(2-methyl-4-nitrophenyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-8(2)6-12(15)13-11-5-4-10(14(16)17)7-9(11)3/h4-7H,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJPGPZNGUBDDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2-methyl-4-nitrophenyl)-2-butenamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138658.png)
![1-chloro-4-{[6-(isopropylthio)hexyl]oxy}benzene](/img/structure/B5138666.png)


![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B5138685.png)


![N-[2,2,3,3,4,4,5,5-octafluoro-1-(1-piperidinyl)pentyl]acetamide](/img/structure/B5138710.png)
![2-[acetyl(propyl)amino]benzoic acid](/img/structure/B5138726.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5138736.png)
![4-[(7-bromo-3-oxo[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-2(3H)-ylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B5138747.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-(1,8,8-trimethyl-3-azabicyclo[3.2.1]oct-3-yl)-2-propanol](/img/structure/B5138754.png)
![1-[(4-biphenylyloxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B5138759.png)